molecular formula C5H5N5 B1612879 6-Methyltetrazolo[1,5-b]pyridazine CAS No. 38693-80-0

6-Methyltetrazolo[1,5-b]pyridazine

Cat. No. B1612879
CAS RN: 38693-80-0
M. Wt: 135.13 g/mol
InChI Key: QLEQWMSXFPJNDM-UHFFFAOYSA-N
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Description

“6-Methyltetrazolo[1,5-b]pyridazine” is a mesoionic heterocycle that has been gaining interest in scientific research due to its diverse properties and potential applications. It has a CAS Number of 38693-80-0 and a molecular weight of 135.13 . The linear formula of this compound is C5H5N5 .


Molecular Structure Analysis

The InChI code of 6-Methyltetrazolo[1,5-b]pyridazine is 1S/C5H5N5/c1-4-2-3-5-6-8-9-10(5)7-4/h2-3,7H,1H2 . This indicates the presence of a methyl group attached to the tetrazolo[1,5-b]pyridazine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyltetrazolo[1,5-b]pyridazine include a molecular weight of 135.13 .

Scientific Research Applications

Synthesis and Structure Characterization

Pyridazine derivatives, including those related to 6-Methyltetrazolo[1,5-b]pyridazine, have been extensively studied for their structural properties. For example, Sallam et al. (2021) conducted synthesis and crystal structure characterization of triazole pyridazine derivatives, employing Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to understand their molecular properties (Sallam et al., 2021).

Application in Energetic Materials

The field of energetic materials has utilized tetrazolo[1,5-b]pyridazine derivatives. Huang et al. (2020) reported the synthesis of nitrogen-rich tetrazolo[1,5-b]pyridazine compounds, noting their potential as metal-free explosives with excellent detonation performance (Huang et al., 2020).

Antimicrobial and Antifungal Activities

Derivatives of pyridazine, including tetrazolo[1,5-b]pyridazine, have been investigated for their antimicrobial and antifungal activities. Gein et al. (2011) synthesized compounds with potential antimicrobial properties (Gein et al., 2011). Additionally, Lamberth et al. (2012) explored the fungicidal activity of tetrasubstituted pyridazines, highlighting their efficacy against various plant pathogens (Lamberth et al., 2012).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of 6-Methyltetrazolo[1,5-b]pyridazine have been explored for various therapeutic activities. For instance, Riyadh (2011) discussed the synthesis of N-arylpyrazole-containing enaminones derived from pyridazine, which demonstrated potential antitumor and antimicrobial activities (Riyadh, 2011).

properties

IUPAC Name

6-methyltetrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c1-4-2-3-5-6-8-9-10(5)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEQWMSXFPJNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609572
Record name 6-Methyltetrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyltetrazolo[1,5-b]pyridazine

CAS RN

38693-80-0
Record name 6-Methyltetrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T TSUCHIYA, H ARAI, H IGETA - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
Photolysis of 3-azidopyridazine, ie, tetrazolo [1, 5-b] pyridazine (I) was examined. Unsubstituted and methyl-substituted compounds (Ia-d) afforded 3-cyanocyclopropenes (III). On the …
Number of citations: 3 www.jstage.jst.go.jp
土屋隆, 新井平八郎, 井下田浩 - Chemical and Pharmaceutical Bulletin, 1973 - jlc.jst.go.jp
Photolysis of 3-azidopyridazine, ie, tetrazolo [1, 5-b] pyridazine (I) was examined. Unsubstituted and methyl-substituted compounds (Ia-d) afforded 3-cyanocyclopropenes (III). On the …
Number of citations: 2 jlc.jst.go.jp

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